molecular formula C23H20FN5O2 B2601983 8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923462-30-0

8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2601983
CAS RN: 923462-30-0
M. Wt: 417.444
InChI Key: VUNKFNZWQSVDII-UHFFFAOYSA-N
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Description

“8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A series of derivatives, including those with structural similarities to the specified compound, were synthesized and evaluated for their affinity towards serotonin receptors (5-HT1A/5-HT7) and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. These compounds exhibited potential as antidepressant and anxiolytic agents, demonstrating significant effects in preclinical studies (Zagórska et al., 2016). Similar compounds have shown promise in pharmacological evaluations, highlighting their potential for treating mood disorders (Zagórska et al., 2009).

Molecular Studies and Pharmacological Evaluation

  • Further structure-activity relationship studies identified potent ligands for serotoninergic and dopaminergic receptors, providing insights into their mechanism of action and therapeutic potential. Docking studies suggested that specific substituents significantly impact receptor affinity and selectivity, underlining the importance of molecular modifications for enhancing therapeutic efficacy (Zagórska et al., 2015).

Novel Multi-Target Directed Ligands

  • Research has also been directed towards designing dual-target-directed ligands combining adenosine receptor antagonistic activity with inhibition of monoamine oxidase B (MAO-B), aiming at symptomatic relief and potential disease-modifying effects for neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).

Antidepressant-like Activity and Safety Profile

  • The antidepressant-like activity and safety profile of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives have been thoroughly investigated, showing promising results in animal models for compounds acting as 5-HT1A receptor partial agonists. These studies emphasize the derivatives' potential in developing safer and more effective antidepressant therapies (Partyka et al., 2020).

properties

IUPAC Name

6-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c1-13-5-6-14(2)17(11-13)29-18(15-7-9-16(24)10-8-15)12-28-19-20(25-22(28)29)26(3)23(31)27(4)21(19)30/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNKFNZWQSVDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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